molecular formula C22H23N5O2 B2803703 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421460-21-0

2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2803703
CAS No.: 1421460-21-0
M. Wt: 389.459
InChI Key: LUFSJUJKROVXDD-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a phenoxy group, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 1-phenylpiperazine and a halogenated pyrimidine derivative.

    Attachment of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, typically involving phenol and a suitable leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction between an acyl chloride and the amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenylpiperazine group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group or the pyrimidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of a phenoxy group, phenylpiperazine moiety, and pyrimidine ring. This combination imparts distinct biochemical properties, making it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFSJUJKROVXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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